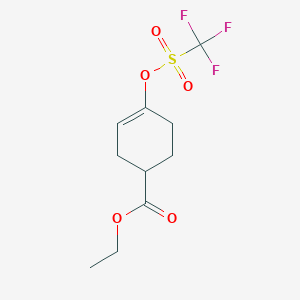

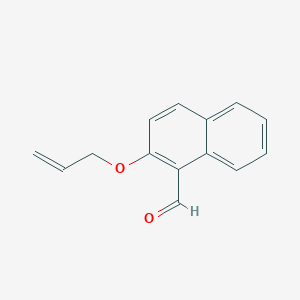

Ethyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

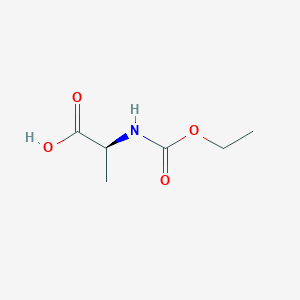

Ethyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate is a chemical compound with the molecular formula C10H13F3O5S . It has a molar mass of 302.27 g/mol .

Molecular Structure Analysis

The molecular structure of Ethyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate consists of 10 carbon atoms ©, 13 hydrogen atoms (H), 3 fluorine atoms (F), 5 oxygen atoms (O), and 1 sulfur atom (S) .Aplicaciones Científicas De Investigación

Trifluoromethylation by Photoredox Catalysis

The trifluoromethyl group is prevalent in pharmaceutical and agrochemical compounds due to its ability to enhance chemical stability, lipophilicity, and binding selectivity. Photoredox catalysis, using complexes like ruthenium (II) polypyridine or iridium (III) cyclometalated derivatives, has emerged as a powerful tool for introducing CF₃ groups. Under visible light irradiation, these catalysts facilitate single-electron-transfer processes, enabling efficient radical trifluoromethylation reactions . This strategy provides a new protocol for photocatalytic radical reactions, which can be performed using fluorescent light bulbs, blue LED lamps, or even natural sunlight.

Electrolyte Solvents in Energy Storage Devices

Fluorinated sulfones, including trifluoromethyl ethyl sulfone (FMES), have been investigated as electrolyte solvents for energy storage devices. While not directly related to the compound , this highlights the broader utility of trifluoromethyl-containing molecules in battery technology .

Materials Science and Polymer Chemistry

The trifluoromethyl group can influence material properties, such as thermal stability and hydrophobicity. Researchers explore its incorporation into polymers, coatings, and other materials to enhance performance .

Medicinal Chemistry and Drug Design

The trifluoromethyl group often improves drug pharmacokinetics and bioavailability. Researchers study its impact on drug metabolism, receptor binding, and overall efficacy. While specific examples related to the mentioned compound are scarce, this field remains relevant .

Agrochemicals and Pesticides

Trifluoromethyl-containing compounds play a role in designing novel agrochemicals. Their introduction can enhance the effectiveness of herbicides, fungicides, and insecticides .

Fluorinated Building Blocks in Organic Synthesis

Researchers use trifluoromethyl-containing compounds as versatile building blocks in synthetic chemistry. They participate in diverse reactions, including cross-coupling, nucleophilic substitution, and cyclization .

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 4-(trifluoromethylsulfonyloxy)cyclohex-3-ene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3O5S/c1-2-17-9(14)7-3-5-8(6-4-7)18-19(15,16)10(11,12)13/h5,7H,2-4,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPYEDFRKMRJBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=CC1)OS(=O)(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432025 |

Source

|

| Record name | Ethyl 4-[(trifluoromethanesulfonyl)oxy]cyclohex-3-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate | |

CAS RN |

122948-57-6 |

Source

|

| Record name | Ethyl 4-[(trifluoromethanesulfonyl)oxy]cyclohex-3-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-Benzenedicarbonitrile, 3-[2-methyl-1-(1-methylethyl)propoxy]-](/img/structure/B189980.png)

![8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine](/img/structure/B189985.png)

![Hexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B189986.png)